2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde
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Description
The compound “2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde” is a complex organic molecule that contains a thiophene ring, a nitro group, and an aldehyde group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. The aldehyde group (-CHO) consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom .
Scientific Research Applications
Organic Synthesis and Material Science
- Facile Synthesis of Nitro-substituted Compounds: A study demonstrated a series of synthesis steps starting with a methoxy-nitrobenzaldehyde derivative, showcasing the compound's utility in creating nitro-substituted benzaldehydes and their further transformation into complex organic molecules with potential material science applications (Havaldar, Bhise, & Burudkar, 2004).
- Derivatives as Potential Precursors to DNA Intercalators: Research on derivatives of nitro-methoxybenzaldehyde has indicated their potential as precursors for compounds that can intercalate DNA, suggesting applications in drug development and molecular biology research (Tsoungas & Searcey, 2001).
Catalysis
- Oxo-rhenium(V) Complexes in Aldehyde Reduction: Studies have explored the catalytic activity of oxo-rhenium complexes in the reduction of nitrobenzaldehydes, highlighting the role of certain benzaldehydes in catalytic processes that produce primary alcohols, a crucial step in various chemical syntheses (Bernando et al., 2015).
Bioactive Compound Development
- Schiff Bases with Antibacterial Activity: The reaction of nitro-substituted benzaldehydes with amino compounds to form Schiff bases, which have been tested for their antibacterial properties, provides a pathway for developing new antibacterial agents. This application is particularly relevant in the search for new treatments against resistant bacterial strains (Chohan, Scozzafava, & Supuran, 2003).
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-12-4-2-10(19-12)7-18-11-3-1-9(14(16)17)5-8(11)6-15/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMIUSWJKFPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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